N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)prop-2-enamide: is an organic compound with the molecular formula C₁₀H₁₀N₂O₄ It is characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring, along with a prop-2-enamide moiety
Mechanism of Action
Target of Action
It’s structurally related to entacapone, a known inhibitor of the enzyme catechol-o-methyltransferase (comt) . Therefore, it’s possible that N-(4-methoxy-2-nitrophenyl)prop-2-enamide may also interact with COMT or similar enzymes.
Mode of Action
Based on its structural similarity to entacapone, it might inhibit comt, an enzyme that metabolizes certain neurotransmitters like dopamine . This inhibition could potentially increase the availability of these neurotransmitters in the brain.
Biochemical Pathways
If it acts similarly to entacapone, it could affect the metabolic pathways of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the brain .
Result of Action
If it acts similarly to Entacapone, it could potentially increase the levels of certain neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter and its role in the brain .
Biochemical Analysis
Biochemical Properties
N-(4-methoxy-2-nitrophenyl)prop-2-enamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between this compound and HDAC results in the inhibition of HDAC activity, which can lead to changes in gene expression and cellular function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC by this compound can lead to the upregulation of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has also been observed to impact cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its enzymatic activity and preventing the deacetylation of histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on HDAC . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC activity and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites, potentially impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with HDAC and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The subcellular localization of the compound is crucial for its inhibitory effects on HDAC and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide typically involves the reaction of 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
- Dissolve 4-methoxy-2-nitroaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: N-(4-amino-2-methoxyphenyl)prop-2-enamide.
Oxidation: N-(4-hydroxy-2-nitrophenyl)prop-2-enamide.
Substitution: N-(4-substituted-2-nitrophenyl)prop-2-enamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-methoxy-2-nitrophenyl)prop-2-enamide is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.
Medicine: this compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)prop-2-enamide
- N-(4-nitrophenyl)prop-2-enamide
- N-(4-hydroxy-2-nitrophenyl)prop-2-enamide
Comparison: N-(4-methoxy-2-nitrophenyl)prop-2-enamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential applications. In comparison, N-(4-methoxyphenyl)prop-2-enamide lacks the nitro group, reducing its reactivity in reduction and substitution reactions. N-(4-nitrophenyl)prop-2-enamide lacks the methoxy group, limiting its oxidation potential. N-(4-hydroxy-2-nitrophenyl)prop-2-enamide has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUTSFFBDUAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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